molecular formula C11H8N2O4 B2531495 3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid CAS No. 1499593-22-4

3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid

Cat. No.: B2531495
CAS No.: 1499593-22-4
M. Wt: 232.195
InChI Key: ZBGYZIUFACADKW-UHFFFAOYSA-N
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Description

3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid is a high-value chemical scaffold designed for pharmaceutical research and development, particularly in the discovery of novel analgesics and anti-inflammatory agents. This compound features a 2-oxooxazolidine core, a privileged structure in medicinal chemistry, substituted with a 3-cyanophenyl group at the 3-position and a carboxylic acid moiety at the 5-position. The carboxylic acid group serves as a versatile handle for further synthetic modification, allowing researchers to create a wide array of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its potential application as a key synthetic intermediate or precursor in the development of Nav1.8 (sodium channel protein type 8) inhibitors . Nav1.8 is a voltage-gated sodium channel highly expressed in peripheral sensory neurons and is a clinically validated target for the treatment of neuropathic pain, inflammatory pain, and chronic cough . Compounds sharing the 2-oxooxazolidine-5-carboxamide pharmacophore have demonstrated promising inhibitory activity against this channel, offering a potential non-opioid pathway for pain management . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should adhere to appropriate safety protocols and consult all relevant Safety Data Sheets (SDS) prior to use.

Properties

IUPAC Name

3-(3-cyanophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c12-5-7-2-1-3-8(4-7)13-6-9(10(14)15)17-11(13)16/h1-4,9H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGYZIUFACADKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC(=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid typically involves the reaction of 3-cyanobenzaldehyde with an appropriate oxazolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid exhibits several promising biological activities:

1. Antimicrobial Properties
Studies have shown that derivatives of oxazolidine compounds can act as effective antimicrobial agents. For instance, related compounds have demonstrated activity against gram-negative bacteria, making them potential candidates for developing new antibiotics .

2. Anticancer Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation in specific cancer types, including lung carcinoma and leukemia . The mechanism behind this activity is believed to involve the induction of apoptosis in cancer cells.

3. Enzyme Inhibition
Research has identified the potential of this compound as an inhibitor of xanthine oxidase, an enzyme involved in uric acid production. This inhibition could have therapeutic implications for conditions like gout and hyperuricemia .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant antibacterial effects against gram-negative bacteria.
Study BAnticancer ActivityShowed moderate cytotoxicity against HL-60 leukemia cells with IC50 values indicating effective inhibition.
Study CEnzyme InhibitionIdentified as a potent xanthine oxidase inhibitor with potential applications in managing hyperuricemia.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Modifications to its chemical structure can enhance its potency and selectivity for specific biological targets. For example, substituting different functional groups at strategic positions on the oxazolidine ring has been shown to affect its antimicrobial and anticancer properties .

Mechanism of Action

The mechanism of action of 3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to changes in their activity. The cyanophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 3-(3-cyanophenyl)-2-oxooxazolidine-5-carboxylic acid with analogs sharing key structural motifs: oxazolidinone cores, aromatic substituents, or carboxylic acid functionalities.

Oxazolidinone Derivatives

(5R)-3-(6-Cyanopyridin-3-yl)-2-oxooxazolidine-5-carboxylic Acid Structural difference: Replaces the 3-cyanophenyl group with a 6-cyanopyridin-3-yl moiety. Synthesis: Prepared via oxidation of a precursor alcohol using iodobenzene diacetate and TEMPO in MeCN/water . Significance: Demonstrates the versatility of oxazolidinone scaffolds in accommodating heteroaromatic substituents.

5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid Structural difference: Oxadiazole ring replaces oxazolidinone; thiophene substituent introduces sulfur. Properties: Molecular weight 230.63 g/mol, CAS 1525812-52-5. Lacks the fused nitrogen-oxygen ring system of oxazolidinones, altering electronic properties .

Pyrrolidine-Based Analogs

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Structural difference: Pyrrolidine ring (five-membered, one nitrogen) instead of oxazolidinone. Synthesis: Derived from reactions with hydrochloric acid and hydrogen peroxide, yielding chlorinated derivatives . Applications: Studied for antioxidative properties, highlighting the pharmacological relevance of pyrrolidine-carboxylic acid hybrids .

1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic Acid Structural difference: Combines chloro and cyano substituents on the phenyl ring. Physicochemical Data: Predicted collision cross-section (CCS) of 153.2 Ų for [M+H]+ adduct, molecular weight 265.037 g/mol .

Carboxylic Acid-Containing Heterocycles

5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid Structural difference: Isoxazole ring with a 2-chlorophenyl group. Properties: Molecular weight 155.15 g/mol, CAS 334017-34-4. The isoxazole’s reduced ring strain compared to oxazolidinones may influence reactivity .

Research Findings and Structure-Activity Insights

  • Electronic Effects: The cyano group in this compound enhances electrophilicity compared to chloro or methoxy substituents in analogs like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid .
  • Synthetic Flexibility: Oxazolidinones tolerate diverse aromatic substituents (e.g., pyridine in vs. phenyl in ), whereas pyrrolidine analogs prioritize chlorinated or hydroxylated aromatics .

Biological Activity

3-(3-Cyanophenyl)-2-oxooxazolidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the cyclization of appropriate precursors. The general synthetic route includes:

  • Starting Materials : A suitable aryl compound with a cyano group.
  • Cyclization Reaction : The reaction typically involves the formation of an oxazolidine ring, which can be achieved through condensation reactions under controlled conditions.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, cytotoxicity was assessed using the MTT assay, which measures cell viability.

Cell Line IC50 (µM) Remarks
HL-60 (Pro-myelocytic leukemia)19.0Moderate cytotoxicity observed
NCI H292 (Lung carcinoma)Not significantNo significant activity noted
HT29 (Colon carcinoma)Not significantNo significant activity noted

The compound exhibited moderate cytotoxicity specifically against HL-60 cells, possibly due to their sensitivity to oxidative stress, which may enhance the compound's effectiveness in this context .

Enzyme Inhibition

Research has indicated that compounds similar to this compound can act as inhibitors of various enzymes, including xanthine oxidase (XO). Inhibitors of XO are crucial for managing conditions like hyperuricemia.

Compound IC50 (µM) Target Enzyme
Compound 10c0.0181Xanthine oxidase
Compound 10e0.0240Xanthine oxidase

While specific data for this compound's inhibition potency against XO is limited, its structural analogs show promising results that warrant further investigation into its potential as an XO inhibitor .

The proposed mechanisms for the biological activity of this compound include:

  • Cytotoxic Mechanism : It may induce apoptosis in cancer cells through oxidative stress pathways.
  • Enzyme Inhibition : It likely inhibits key enzymes involved in metabolic pathways, thereby disrupting cancer cell proliferation and survival.

Case Studies

A notable study focused on a series of oxazolidine derivatives, including the target compound. The findings highlighted that modifications to the oxazolidine structure significantly influenced biological activity, suggesting a structure-activity relationship that could be exploited in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-cyanophenyl)-2-oxooxazolidine-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Begin with a retrosynthetic analysis focusing on oxazolidinone ring formation. Key steps include cyclization of a β-amino alcohol precursor with phosgene or carbonyl diimidazole. For the cyanophenyl moiety, employ Suzuki-Miyaura coupling using a boronic acid derivative and a palladium catalyst. Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) via Design of Experiments (DoE) to maximize yield . Monitor intermediates by TLC or HPLC to ensure regioselectivity.

Q. How can purification challenges (e.g., polar byproducts) be addressed during isolation of the target compound?

  • Methodological Answer : Use gradient elution in reverse-phase chromatography (C18 column) with acetonitrile/water mixtures. For persistent impurities, consider recrystallization in a mixed solvent system (e.g., ethyl acetate/hexane). Advanced techniques like countercurrent chromatography may resolve structurally similar byproducts. Confirm purity via HPLC (≥95% area normalization) and mass spectrometry .

Q. What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the oxazolidinone ring (δ ~4.5–5.0 ppm for CH2_2 groups) and cyanophenyl substitution patterns.
  • IR : Validate carbonyl stretches (C=O at ~1750 cm1^{-1}) and nitrile groups (C≡N at ~2250 cm1^{-1}).
  • XRD : Resolve crystal packing and absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity or optimize catalytic systems for this compound’s synthesis?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states during cyclization or coupling steps. Use software like Gaussian or ORCA to calculate activation energies and identify rate-limiting steps. Pair computational results with experimental kinetic studies (e.g., variable-temperature NMR) to validate mechanistic hypotheses .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) for structurally analogous oxazolidinones?

  • Methodological Answer : Conduct meta-analyses of published datasets, focusing on variables like assay conditions (e.g., bacterial strain variability, MIC endpoints). Reproduce key studies under standardized protocols (CLSI guidelines). Use structure-activity relationship (SAR) models to isolate the impact of the cyanophenyl group versus other substituents .

Q. How can AI-driven reaction path search algorithms accelerate the discovery of novel derivatives with enhanced pharmacological properties?

  • Methodological Answer : Implement tools like ICReDD’s quantum chemical reaction path searches to explore non-intuitive derivatization pathways. Train machine learning models on existing oxazolidinone datasets to predict bioactivity or metabolic stability. Validate predictions via high-throughput screening (HTS) .

Q. What green chemistry principles can be applied to improve the sustainability of large-scale synthesis?

  • Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (cyclopentyl methyl ether). Employ catalytic asymmetric synthesis to minimize waste. Use life-cycle assessment (LCA) software to quantify environmental impacts and identify hotspots (e.g., energy-intensive purification steps) .

Q. How does the compound’s stability under physiological conditions (pH, temperature) influence its suitability as a drug candidate?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Identify hydrolytic cleavage points (e.g., oxazolidinone ring opening at acidic pH) using stress testing. Compare degradation profiles with pharmacopeial standards (e.g., ICH Q1A guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.